18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid
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Overview
Description
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid is a complex organic compound that features a pyrrolidinone ring and a long aliphatic chain
Preparation Methods
The synthesis of 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid typically involves the reaction of octadecanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes dissolving the octadecanoic acid in a suitable solvent such as dimethylformamide (DMF) and adding N,N-carbonyldiimidazole as a coupling agent . The reaction mixture is then stirred at room temperature for a specified period to yield the desired product.
Chemical Reactions Analysis
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Scientific Research Applications
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with voltage-gated sodium channels and calcium channels, affecting their function . This interaction can modulate the activity of these channels, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid include:
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also feature a pyrrolidinone ring and are known for their interactions with sodium and calcium channels.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound has similar electrophilic sites and can undergo a range of chemical reactions. The uniqueness of this compound lies in its long aliphatic chain, which can influence its solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
18-(2,5-dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO6/c24-19-17-18-20(25)23(19)29-22(28)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21(26)27/h1-18H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQSIYQNSSVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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